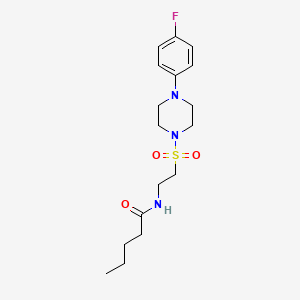

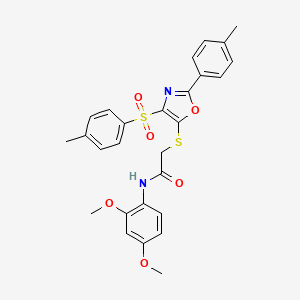

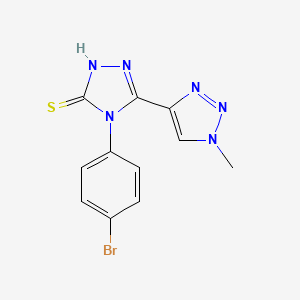

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms, cell division, and gene expression. In

Scientific Research Applications

Organocatalytic Synthesis and Biological Activities

Compounds structurally related to "2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone" have been synthesized using enantioselective organocatalytic approaches. For instance, the synthesis of spiro[pyrrolidin-3,3'-oxindoles] showcases the importance of these compounds in medicinal chemistry due to their significant biological activities. An enantioselective organocatalytic method allows for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity, suggesting new avenues for diversity-oriented synthesis (Chen et al., 2009).

Corrosion Inhibition

Research into compounds like Schiff bases, which share a structural resemblance to the query compound, demonstrates their utility in corrosion inhibition. These compounds have been evaluated for their effectiveness in protecting carbon steel in acidic environments, indicating their potential industrial applications (Hegazy et al., 2012).

Metal Complexation and Catalysis

The study of metal complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, including magnesium and zinc complexes, reveals their application in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide. This research underscores the role of these complexes in enhancing the efficiency of polymerization processes, demonstrating the importance of structural features in catalytic performance (Wang et al., 2012).

Antimicrobial Activity

Compounds bearing a pyrimidinone moiety, related to the query chemical, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents, highlighting the potential therapeutic applications of structurally related compounds (Attaby et al., 2006).

Synthesis and Photophysical Properties

The synthesis of 2-pyridin-2-yl-1H-indole derivatives, through intramolecular cyclodehydration, and their estrogen receptor binding affinity and photophysical properties study, exemplify the diverse applications of these compounds in both biological and material sciences. The fluorescence properties of these compounds, sensitive to solvent polarity and pH, open avenues for their use in sensing and imaging applications (Kasiotis & Haroutounian, 2006).

properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-22-12-14(16-5-2-3-6-17(16)22)11-18(24)23-10-7-15(13-23)25-19-20-8-4-9-21-19/h2-6,8-9,12,15H,7,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIGRYOXCXBERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606123.png)

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide](/img/structure/B2606131.png)

![N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2606133.png)

![N-(3,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606134.png)